N-Acetyl-D-Mannosamine

Descripción

N-acetylmannosamine is under investigation for the other of GNE Myopathy.

N-Acetylmannosamine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Daphnia pulex with data available.

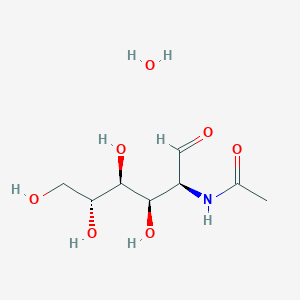

Structure

3D Structure

Propiedades

IUPAC Name |

N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-ZTVVOAFPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3615-17-6 | |

| Record name | 2-acetamido-2-deoxy-D-mannose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pivotal Role of N-Acetyl-D-Mannosamine in Mammalian Cellular Homeostasis and Therapeutic Intervention: A Technical Guide

This guide provides an in-depth exploration of the biological functions of N-Acetyl-D-Mannosamine (ManNAc) in mammalian cells. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on ManNAc's metabolic significance, its role in critical cellular processes, and its burgeoning potential as a therapeutic agent. We will delve into the core biochemistry, provide field-proven insights into experimental design, and present a forward-looking perspective on the applications of this vital monosaccharide.

Introduction: Understanding the Significance of this compound

This compound (ManNAc) is a naturally occurring amino sugar that holds a central position in mammalian glycobiology.[1][2] While it may appear as a simple monosaccharide, its role extends far beyond basic metabolism. ManNAc is the committed precursor to the biosynthesis of all physiological sialic acids, which are terminal monosaccharides on glycoproteins and glycolipids.[1][3][4] These sialic acid residues are critical for a vast array of cellular functions, including cell-cell adhesion, signal transduction, and immune responses.[3][5] Consequently, the availability and metabolism of ManNAc are tightly regulated processes, and their dysregulation is implicated in several human diseases. This guide will illuminate the multifaceted biological functions of ManNAc, from its foundational role in the sialic acid biosynthetic pathway to its emerging therapeutic applications.

The Sialic Acid Biosynthetic Pathway: ManNAc as the Gatekeeper

The synthesis of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in mammals, begins with ManNAc.[6] This multi-step enzymatic pathway is a cornerstone of cellular function, and ManNAc's entry into this pathway represents a critical regulatory checkpoint.

The biosynthesis of sialic acid is an intracellular process that primarily occurs in the cytoplasm.[7] The pathway is initiated from UDP-N-acetylglucosamine (UDP-GlcNAc), a derivative of glucose.[1][7] The bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) catalyzes the first two committed steps.[8][9] The epimerase domain of GNE converts UDP-GlcNAc to ManNAc, which is the rate-limiting step in this pathway.[1][7] Subsequently, the kinase domain of GNE phosphorylates ManNAc to form ManNAc-6-phosphate.[1][10] This product is then converted to Neu5Ac-9-phosphate and subsequently to Neu5Ac.[6] Finally, Neu5Ac is activated to CMP-sialic acid in the nucleus, which then serves as the donor substrate for sialyltransferases in the Golgi apparatus to sialylate glycoproteins and glycolipids.[1][7]

A crucial aspect of this pathway is the feedback inhibition of the GNE epimerase activity by CMP-sialic acid, which ensures tight regulation of sialic acid production.[1][9]

Figure 1: The Sialic Acid Biosynthetic Pathway in Mammalian Cells. This diagram illustrates the key enzymatic steps and subcellular localization of sialic acid biosynthesis, highlighting the central role of GNE and the feedback regulation by CMP-Neu5Ac.

ManNAc and the Regulation of Protein Glycosylation

The terminal sialylation of N-linked and O-linked glycans on proteins profoundly impacts their structure, function, and stability. As the precursor to sialic acids, ManNAc plays a critical, albeit indirect, role in modulating protein glycosylation. The availability of ManNAc directly influences the cellular pool of CMP-sialic acid, the donor substrate for sialyltransferases.

Recent studies have demonstrated that exogenous supplementation of ManNAc can be a powerful tool to manipulate cellular sialylation. For instance, in the context of recombinant protein production in Chinese Hamster Ovary (CHO) cells, ManNAc supplementation has been shown to effectively reduce the levels of high-mannose (Man5) glycoforms on monoclonal antibodies (mAbs) without negatively impacting other critical quality attributes.[11][12][13] This is a significant finding for the biopharmaceutical industry, as high mannose content can affect the pharmacokinetics and efficacy of therapeutic antibodies.[13] The proposed mechanism involves a redirection of metabolic flux, where an accumulation of ManNAc-derived CMP-Neu5Ac inhibits GNE activity, thereby shunting UDP-GlcNAc towards N-glycosylation pathways.[14]

Table 1: Effect of ManNAc Supplementation on High-Mannose (Man5) Glycoforms of a Recombinant Monoclonal Antibody in CHO Cells

| ManNAc Concentration (mM) | Man5 Glycoform Abundance (%) |

| 0 | 8.9 |

| 5 | 7.2 |

| 10 | 6.1 |

| 15 | 5.0 |

| 20 | 4.3 |

| 40 | 3.5 |

| 60 | 3.1 |

| 80 | 2.9 |

| 100 | 2.9 |

Data adapted from a representative study demonstrating a dose-dependent reduction in Man5 levels.[13]

Therapeutic Potential of this compound

The central role of ManNAc in sialic acid biosynthesis has positioned it as a promising therapeutic agent for diseases characterized by hyposialylation. By providing an exogenous source of this precursor, it is possible to bypass enzymatic defects or overcome metabolic insufficiencies.

GNE Myopathy

GNE myopathy, also known as Hereditary Inclusion Body Myopathy (HIBM), is a rare, adult-onset genetic disorder caused by mutations in the GNE gene.[1][6] These mutations lead to reduced GNE enzyme activity, resulting in decreased sialic acid production and hyposialylation of glycoproteins and glycolipids, particularly in skeletal muscle.[1][5] This leads to progressive muscle weakness and atrophy.[6] Preclinical studies in mouse models of GNE myopathy have shown that oral administration of ManNAc can restore sialic acid levels and improve muscle function.[6][15] Clinical trials in human subjects with GNE myopathy have demonstrated that oral ManNAc is safe, well-tolerated, and leads to a significant and sustained increase in plasma-free sialic acid levels.[16]

Kidney Diseases

There is a growing body of evidence suggesting that reduced sialylation of key glomerular proteins contributes to the pathogenesis of certain kidney diseases, including minimal change disease (MCD), focal segmental glomerulosclerosis (FSGS), and membranous nephropathy (MN).[1] These conditions are characterized by proteinuria (protein in the urine) and can progress to end-stage kidney disease.[1] The underlying mechanism is thought to involve a deficiency in the sialic acid content of podocyte glycoproteins, which are essential for maintaining the integrity of the glomerular filtration barrier.

Preclinical and clinical studies are exploring the therapeutic potential of ManNAc in these conditions.[17][18] The rationale is that by increasing the systemic availability of ManNAc, sialylation of glomerular proteins can be restored, thereby ameliorating proteinuria and preserving kidney function.[1] A Phase I clinical trial of ManNAc in subjects with primary glomerular diseases has been completed, and a Phase II study in subjects with primary FSGS has been approved.[17][19] ManNAc therapy is administered orally and has shown long-term safety and biochemical efficacy.[17][18]

Other Potential Applications

The therapeutic potential of ManNAc extends beyond GNE myopathy and kidney diseases. Research is ongoing to explore its utility in a range of other conditions where sialylation is implicated, including:

-

Diabetic Nephropathy: ManNAc is being investigated as a potential treatment for diabetic nephropathy.[17][18]

-

Neurological Disorders: ManNAc has been shown to improve age-dependent attenuation of synaptic transmission and long-term potentiation, suggesting its potential in cognitive dysfunction.[15][20]

-

Hypertension: Supplementation with ManNAc has been shown to break the link between obesity and hypertension in mice by increasing the sialylation of IgG.[15][21]

Experimental Protocols for Studying ManNAc Function

To investigate the biological effects of ManNAc in mammalian cells, a variety of experimental approaches can be employed. The following is a detailed protocol for a fundamental experiment to assess the impact of ManNAc supplementation on cellular sialylation.

Protocol: Analysis of Cellular Sialylation Following ManNAc Supplementation

Objective: To quantify the change in total cellular sialic acid levels in a mammalian cell line after treatment with this compound.

Materials:

-

Mammalian cell line of interest (e.g., HEK-293, CHO)

-

Complete cell culture medium

-

This compound (ManNAc) stock solution (e.g., 100 mM in sterile water or PBS)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Sialic acid quantification kit (e.g., fluorometric or colorimetric assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the mammalian cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will allow for approximately 80-90% confluency at the time of harvest.

-

ManNAc Treatment: After allowing the cells to adhere overnight, replace the culture medium with fresh medium containing various concentrations of ManNAc (e.g., 0 mM, 1 mM, 5 mM, 10 mM). Include a vehicle control (e.g., sterile water or PBS) corresponding to the solvent of the ManNAc stock solution.

-

Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Cell Harvest:

-

Aspirate the culture medium.

-

Wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

-

Lysate Processing:

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Carefully collect the supernatant containing the soluble proteins and metabolites.

-

-

Sialic Acid Quantification:

-

Determine the total protein concentration of each lysate sample using a standard protein assay (e.g., BCA or Bradford assay). This will be used for normalization.

-

Follow the manufacturer's instructions for the chosen sialic acid quantification kit to measure the total sialic acid concentration in each sample. This typically involves an acid hydrolysis step to release sialic acids from glycoconjugates, followed by a detection reaction.

-

-

Data Analysis:

-

Normalize the sialic acid concentration to the total protein concentration for each sample.

-

Plot the normalized sialic acid levels as a function of ManNAc concentration.

-

Perform statistical analysis to determine the significance of any observed changes.

-

Figure 2: Experimental Workflow for Analyzing Cellular Sialylation. This flowchart outlines the key steps for assessing the impact of ManNAc supplementation on total cellular sialic acid levels.

Conclusion and Future Directions

This compound is a monosaccharide of profound biological importance, serving as the gateway to the sialic acid biosynthetic pathway. Its role in maintaining cellular homeostasis through the regulation of protein glycosylation and other cellular processes is well-established. Furthermore, the therapeutic potential of ManNAc is rapidly gaining recognition, with promising applications in the treatment of rare genetic disorders, kidney diseases, and potentially a broader range of conditions.

As our understanding of the intricate roles of sialylation in health and disease continues to expand, the significance of ManNAc will undoubtedly grow. Future research will likely focus on elucidating the precise molecular mechanisms through which ManNAc exerts its therapeutic effects, identifying new clinical indications for ManNAc supplementation, and developing novel strategies to modulate ManNAc metabolism for therapeutic benefit. The continued exploration of this fascinating molecule holds great promise for advancing our ability to treat a variety of human diseases.

References

-

N-Acetylmannosamine - Wikipedia. [Link]

-

Treating Kidney Disorders and Diabetic Nephropathy with N-acetyl mannosamine (ManNAc). (2023-07-27). [Link]

-

Sialic acid biosynthesis pathway and entry points of ManNAc and sialic... - ResearchGate. [Link]

-

Treating Kidney Disorders and Diabetic Nephropathy with N-acetyl mannosamine (ManNAc). (2023-09-15). [Link]

-

Sialic acid synthesis pathway. [Link]

-

What is this compound used for? - Patsnap Synapse. (2024-06-27). [Link]

-

Evaluation of N-Acetylmannosamine Administration to Restore Sialylation in GNE-Deficient Human Embryonal Kidney Cells - IMR Press. (2023-11-24). [Link]

-

Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf - NIH. [Link]

-

UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), a master regulator of sialic acid synthesis - PMC - PubMed Central. [Link]

-

ManNAc attenuates Man5 glycoform abundance through GNE-mediated metabolic channeling of UDP-GlcNAc to N-glycosylation modifications via CMP-Neu5Ac biosynthesis - PubMed Central. [Link]

-

GNE gene - MedlinePlus. (2024-03-06). [Link]

-

GNE gene: MedlinePlus Genetics. (2024-03-06). [Link]

-

Biochemical engineering of the N-acyl side chain of sialic acid: biological implications | Glycobiology | Oxford Academic. (2001-02-01). [Link]

-

Supplementation With the Sialic Acid Precursor this compound Breaks the Link Between Obesity and Hypertension - PubMed. (2019-12-10). [Link]

-

This compound: a Glycosylation stimulants, Proteins modulators Drug - Patsnap Synapse. [Link]

-

GNE deficiency impairs Myogenesis in C2C12 cells and cannot be rescued by ManNAc supplementation - Oxford Academic. [Link]

-

Enzyme assay of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) - NCBI - NIH. (2023-12-22). [Link]

-

Dissecting the impact of N-acetylmannosamine (ManNAc) on ganglioside levels in a sialin-deficient cell model - PMC - PubMed Central. (2025-09-02). [Link]

-

Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - NIH. (2017-04-26). [Link]

-

ManNAc attenuates Man5 glycoform abundance through GNE-mediated metabolic channeling of UDP-GlcNAc to N-glycosylation modifications via CMP-Neu5Ac biosynthesis - PubMed. [Link]

-

Regulation of the protein glycosylation pathway in yeast: structural control of N-linked oligosaccharide elongation - PMC - NIH. [Link]

-

Mechanism of inhibition of protein glycosylation by the antiviral sugar analogue 2-deoxy-2-fluoro-D-mannose: inhibition of synthesis of man(GlcNAc)2-PP-Dol by the guanosine diphosphate ester - PubMed. [Link]

-

An Open-Label Phase 2 Study of this compound (ManNAc) in Subjects With Primary Focal Segmental Glomerulosclerosis | Clinical Research Trial Listing - CenterWatch. (2025-12-09). [Link]

-

This compound, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes - PubMed. (2025-04-02). [Link]

-

This compound - Biochemicals - CAT N°: 10011060 - Bertin bioreagent. [Link]

Sources

- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound - Biochemicals - CAT N°: 10011060 [bertin-bioreagent.com]

- 5. GNE gene: MedlinePlus Genetics [medlineplus.gov]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), a master regulator of sialic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzyme assay of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. medlineplus.gov [medlineplus.gov]

- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. ManNAc attenuates Man5 glycoform abundance through GNE-mediated metabolic channeling of UDP-GlcNAc to N-glycosylation modifications via CMP-Neu5Ac biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ManNAc attenuates Man5 glycoform abundance through GNE-mediated metabolic channeling of UDP-GlcNAc to N-glycosylation modifications via CMP-Neu5Ac biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Treating Kidney Disorders and Diabetic Nephropathy with N-acetyl mannosamine (ManNAc) | Technology Transfer [techtransfer.nih.gov]

- 18. Technology - Treating Kidney Disorders and Diabetic Nephropathy with N-acetyl mannosamine (ManNAc) [nih.technologypublisher.com]

- 19. An Open-Label Phase 2 Study of this compound (ManNAc) in Subjects With Primary Focal Segmental Glomerulosclerosis | Clinical Research Trial Listing [centerwatch.com]

- 20. selleckchem.com [selleckchem.com]

- 21. Supplementation With the Sialic Acid Precursor this compound Breaks the Link Between Obesity and Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyl-D-Mannosamine: The Gatekeeper of Sialylation and a Modern Therapeutic Target

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sialic acids, the terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, are paramount to a vast array of biological processes, from cell-cell communication to immune modulation. The biosynthesis of these critical sugars is a tightly regulated metabolic pathway, with the bifunctional enzyme GNE (UDP-GlcNAc 2-epimerase/ManNAc kinase) acting as the master regulator. Within this pathway, N-Acetyl-D-mannosamine (ManNAc) emerges not merely as an intermediate, but as the first committed precursor, occupying a strategic position that is central to both physiological control and therapeutic intervention. This guide provides a deep technical dive into the sialic acid biosynthetic pathway, elucidating the indispensable role of ManNAc. We will explore the intricate regulatory mechanisms governing its production, the profound pathological consequences of its deficiency—most notably in GNE Myopathy—and the molecular logic behind using ManNAc supplementation as a powerful therapeutic strategy to bypass genetic defects and restore cellular function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of ManNAc's role in health and disease.

The Biological Imperative of Sialic Acids

Sialic acids are a family of over 50 nine-carbon carboxylated sugars, with N-acetylneuraminic acid (Neu5Ac) being the most common form in humans.[1][2] Positioned at the outermost ends of glycan chains, they act as critical molecular determinants in a multitude of cellular functions:

-

Cellular Communication and Adhesion: The dense negative charge of sialic acids influences cell-cell and cell-matrix interactions, impacting processes like cell migration and adhesion.[3][4]

-

Signal Transduction: Sialylated glycans serve as ligands for various receptors, modulating signaling pathways involved in development and immunity.[3][4]

-

Immune System Modulation: Sialic acids can mask underlying glycan structures, helping the immune system differentiate between "self" and "non-self" and protecting host cells from pathogen recognition.[5]

Given their importance, the synthesis of sialic acids is a fundamental and highly conserved process. Dysregulation of this pathway is linked to severe pathologies, making it a critical area of study.

The Sialic Acid Biosynthetic Pathway: A Tightly Regulated Assembly Line

The de novo synthesis of sialic acid in vertebrates is a cytosolic process that begins with UDP-N-acetylglucosamine (UDP-GlcNAc), a product of the hexosamine pathway.[6] The key enzyme governing this pathway is the bifunctional UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE).[7][8][9]

The GNE enzyme catalyzes the first two, and most critical, steps:[3][4]

-

Epimerization: The epimerase domain of GNE converts UDP-GlcNAc into This compound (ManNAc) . This is the rate-limiting and first committed step of the pathway.[6][7][10]

-

Phosphorylation: The kinase domain of GNE then phosphorylates ManNAc to form ManNAc-6-phosphate (ManNAc-6-P).[6][7][10]

Subsequent enzymatic reactions convert ManNAc-6-P into Neu5Ac, which is then activated in the nucleus to CMP-Neu5Ac. This activated sugar donor is transported to the Golgi apparatus for attachment to nascent glycoconjugates.[1][6]

Regulatory Checkpoint: The Role of Feedback Inhibition

The sialic acid pathway is exquisitely sensitive to cellular needs, primarily through a feedback inhibition mechanism. The final activated product, CMP-Neu5Ac , acts as an allosteric inhibitor of GNE's epimerase activity.[1][6][7] When CMP-Neu5Ac levels are sufficient, it binds to GNE and halts the conversion of UDP-GlcNAc to ManNAc, thereby preventing the overproduction of sialic acid.[1][6] This makes the GNE-catalyzed formation of ManNAc the central control point for the entire pathway.

Figure 1: The Sialic Acid Biosynthetic Pathway. The pathway begins in the cytosol with the GNE enzyme, which converts UDP-GlcNAc to ManNAc and then to ManNAc-6-P. The final product, CMP-Neu5Ac, inhibits the initial epimerase step.

Pathophysiology Spotlight: GNE Myopathy

The critical nature of this pathway is starkly illustrated by GNE Myopathy, a rare, autosomal recessive disorder caused by mutations in the GNE gene.[3][4][11] These mutations impair the enzymatic activity of GNE, leading to a systemic deficit in sialic acid production.[3][11][12] The disease manifests as adult-onset, progressive muscle weakness and atrophy.[3][13]

The causality is direct:

-

Genetic Defect: Biallelic mutations in GNE reduce the enzyme's ability to produce ManNAc and its phosphorylated form.[4][10]

-

Biochemical Consequence: The reduced GNE function leads to a significant decrease in cellular sialic acid levels, a condition known as hyposialylation.[11][12]

-

Clinical Phenotype: While the precise link between hyposialylation and muscle atrophy is still under investigation, it is hypothesized to involve impaired glycoprotein stability and signal transduction in muscle tissue.[12]

Interestingly, different populations exhibit common founder mutations. For example, the M743T mutation is frequent in people of Iranian Jewish descent, while the D207V and V603L mutations are common in the Japanese population.[3][4]

ManNAc as a Therapeutic Agent: Bypassing the Bottleneck

The central role of ManNAc in the sialic acid pathway makes it an ideal therapeutic candidate for GNE Myopathy.[14][15] The therapeutic rationale is elegantly simple: by administering exogenous ManNAc, one can bypass the defective, rate-limiting GNE epimerase step entirely.[7][10]

Even if the GNE kinase domain is also affected by a mutation, cells can utilize an alternative enzyme, GlcNAc kinase, to phosphorylate ManNAc to ManNAc-6-P, thereby restoring the metabolic flux towards sialic acid synthesis.[10] This strategy effectively circumvents the genetic bottleneck and replenishes the cellular pool of sialic acid.

Clinical studies have validated this approach, demonstrating that oral administration of ManNAc is a promising strategy for treating GNE Myopathy.

| Clinical Trial Phase | Dosage | Key Findings | Reference |

| Phase 1 | Single ascending doses (3g, 6g, 10g) | ManNAc was safe and well-tolerated. A single dose led to a significant and sustained increase in plasma sialic acid levels for over 48 hours. | [10][13][16] |

| Phase 2 (Open-Label) | 6g to 12g daily | Sustained increase in blood sialic acid and muscle cell sialylation. Showed a slowing of decline in muscle strength and a decrease in disease progression scores over 12-18 months. | [17] |

| Phase 2 (Placebo-Controlled) | 12g daily (4g, 3x/day) | Ongoing trial to evaluate long-term safety and efficacy in a larger cohort. | [14][15] |

These results strongly support the use of ManNAc as a substrate replacement therapy, directly addressing the core biochemical defect in GNE Myopathy.[18]

Experimental Protocols and Methodologies

For researchers studying this pathway, accurate quantification of sialic acid is essential. The following protocol outlines a standard, validated method for determining sialic acid levels in biological samples.

Protocol: Quantification of Sialic Acids by DMB Derivatization and RP-HPLC

This method quantifies the two major sialic acids, Neu5Ac and Neu5Gc, by releasing them from glycoconjugates, fluorescently labeling them, and separating them via reverse-phase high-performance liquid chromatography (RP-HPLC).

Causality Behind Experimental Choices:

-

Mild Acid Hydrolysis: 2M acetic acid at 80°C is used to efficiently cleave terminal sialic acid residues from glycan chains without degrading the released monosaccharides themselves, ensuring accurate quantification.

-

DMB Labeling: 1,2-diamino-4,5-methylenedioxybenzene (DMB) reacts specifically with the α-keto acid group of sialic acids, forming a stable, highly fluorescent derivative. This specificity prevents interference from other neutral sugars.

-

RP-HPLC with Fluorescence Detection: Reverse-phase chromatography effectively separates the DMB-labeled Neu5Ac and Neu5Gc based on their slight differences in hydrophobicity, while fluorescence detection provides high sensitivity for accurate measurement.

Step-by-Step Methodology:

-

Sample Preparation:

-

Homogenize tissue samples or prepare serum/plasma samples. Determine the total protein concentration (e.g., via BCA assay) for later normalization.

-

Aliquot a known amount of protein (e.g., 50-100 µg) into a microcentrifuge tube.

-

-

Sialic Acid Release (Hydrolysis):

-

Add 2M acetic acid to the sample to a final volume of 100 µL.

-

Incubate the samples in a heating block at 80°C for 2 hours.

-

After incubation, cool the samples on ice and centrifuge at 14,000 x g for 10 minutes to pellet debris.

-

Carefully transfer the supernatant containing the released sialic acids to a new tube.

-

-

Fluorescent Labeling (DMB Derivatization):

-

Prepare the DMB labeling solution: 7 mM DMB, 1.4 M acetic acid, 0.75 M β-mercaptoethanol, and 18 mM sodium hydrosulfite. Note: This solution is light-sensitive and should be prepared fresh.

-

Add an equal volume of DMB labeling solution to the supernatant from step 2.

-

Incubate at 50°C for 3 hours in the dark.

-

Stop the reaction by placing the tubes on ice.

-

-

HPLC Analysis:

-

Set up an RP-HPLC system with a C18 column and a fluorescence detector (Excitation: 373 nm, Emission: 448 nm).

-

Use a mobile phase gradient of acetonitrile, methanol, and water.

-

Inject the DMB-labeled sample onto the column.

-

Prepare a standard curve using known concentrations of Neu5Ac and Neu5Gc standards (also subjected to DMB labeling) to enable absolute quantification.

-

-

Data Analysis:

-

Identify peaks corresponding to DMB-Neu5Ac and DMB-Neu5Gc by comparing retention times with the standards.

-

Integrate the peak areas.

-

Calculate the concentration of each sialic acid in the original sample using the standard curve.

-

Normalize the results to the initial protein concentration (e.g., nmol sialic acid/mg protein).[19][20]

-

Figure 2: Experimental Workflow for Sialic Acid Quantification. This diagram outlines the key steps from sample preparation to final data analysis for quantifying sialic acids using the DMB-HPLC method.

Conclusion and Future Directions

This compound is far more than a simple metabolic intermediate; it is the gatekeeper of sialic acid biosynthesis. Its formation by the GNE enzyme represents the primary control point of a pathway essential for cellular health. The study of GNE Myopathy has provided profound, field-proven insights into the consequences of disrupting this pathway and has simultaneously illuminated a clear and logical therapeutic path forward. The success of ManNAc supplementation in clinical trials underscores the power of a mechanistically driven approach to drug development, where a deep understanding of a metabolic pathway's core components enables the rational design of substrate replacement therapies.

Future research will continue to unravel the complex downstream effects of hyposialylation and explore the potential of ManNAc therapy for other conditions involving altered glycosylation. For drug development professionals, the story of ManNAc serves as a compelling case study in leveraging fundamental biochemistry to address rare genetic diseases.

References

-

Lessons from GNE-deficient embryonic stem cells: sialic acid biosynthesis is involved in proliferation and gene expression. Oxford Academic. [Link]

-

UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), a master regulator of sialic acid synthesis. PMC - PubMed Central. [Link]

-

GNE gene. MedlinePlus. [Link]

-

What is this compound used for?. Patsnap Synapse. [Link]

-

Enzymatic Synthesis of Sialic Acids in Microfluidics to Overcome Cross-Inhibitions and Substrate Supply Limitations. ACS Applied Materials & Interfaces. [Link]

-

Assays for the identification and quantification of sialic acids: challenges, opportunities and future perspectives. CentAUR. [Link]

-

ManNAc in GNE myopathy: new positive results. Institut de Myologie. [Link]

-

GNE gene: MedlinePlus Genetics. MedlinePlus. [Link]

-

Assays for the identification and quantification of sialic acids: Challenges, opportunities and future perspectives. PubMed. [Link]

-

The key enzyme of sialic acid biosynthesis (GNE) promotes neurite outgrowth of PC12 cells. Unknown Source. [Link]

-

UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE): A master regulator of sialic acid synthesis. ResearchGate. [Link]

-

The synthesis and enzymatic incorporation of sialic acid derivatives for use as tools to study the structure, activity, and inhibition of glycoproteins and other glycoconjugates. PubMed. [Link]

-

ManNAc for GNE Myopathy (MAGiNE Trial). withpower.com. [Link]

-

UDP-GlcNAc 2-Epimerase/ManNAc Kinase (GNE): A Master Regulator of Sialic Acid Synthesis. PubMed. [Link]

-

Regulation and pathophysiological implications of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) as the key enzyme of sialic acid biosynthesis. PubMed. [Link]

-

Sialic acid deficiency is associated with oxidative stress leading to muscle atrophy and weakness in GNE myopathy. PMC - NIH. [Link]

-

ManNAc Is Safe and Increases Sialic Acid Production in GNE Myopathy (P7.061). Neurology. [Link]

-

Recent Advances in the Synthesis of Sialic Acid Derivatives and Sialylmimetics as Biological Probes. ACS Publications. [Link]

-

Genetic and Rare Diseases UCLA Clinical Trial | Multi-Center Study of ManNAc for GNE Myopathy. Unknown Source. [Link]

-

Regulation and pathophysiological implications of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) as the key enzyme of sialic acid biosynthesis. (2009). SciSpace. [Link]

-

N-Acetylmannosamine. Wikipedia. [Link]

-

Metabolic flux increases glycoprotein sialylation: implications for cell adhesion and cancer metastasis. PubMed. [Link]

-

Enzymatic Synthesis of Trideuterated Sialosides. PMC - NIH. [Link]

-

NCT04231266 | Multi-Center Study of ManNAc for GNE Myopathy. ClinicalTrials.gov. [Link]

-

Enzymatic synthesis of fluorinated sialic acid derivatives as.... ResearchGate. [Link]

-

This compound. Patsnap Synapse. [Link]

-

Strategies for Sialic Acid Analysis. CD BioGlyco. [Link]

-

Sialic acid biosynthesis pathway and entry points of ManNAc and sialic.... ResearchGate. [Link]

-

Substantial deficiency of free sialic acid in muscles of patients with GNE myopathy and in a mouse model. PubMed. [Link]

-

Novel GNE missense variants impair de novo sialylation and cause defective angiogenesis in the developing brain in mice. NIH. [Link]

-

(PDF) Metabolic Flux Increases Glycoprotein Sialylation: Implications for Cell Adhesion and Cancer Metastasis. ResearchGate. [Link]

-

Quantitative Sialic Acid Analysis. Unknown Source. [Link]

-

Quantitative Sialic Acid Analysis. Ludger Ltd. [Link]

-

Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy. PubMed. [Link]

-

Metabolic glycoengineering: Sialic acid and beyond. Oxford Academic. [Link]

-

(PDF) Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs. ResearchGate. [Link]

-

Cellular Metabolism of Unnatural Sialic Acid Precursors. PMC - NIH. [Link]

-

The sialic acid metabolic pathway. The schematic shows the different.... ResearchGate. [Link]

-

Evaluation of N-Acetylmannosamine Administration to Restore Sialylation in GNE-Deficient Human Embryonal Kidney Cells. IMR Press. [Link]

-

Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy. NIH. [Link]

Sources

- 1. UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), a master regulator of sialic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. medlineplus.gov [medlineplus.gov]

- 4. GNE gene: MedlinePlus Genetics [medlineplus.gov]

- 5. Assays for the identification and quantification of sialic acids: Challenges, opportunities and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. UDP-GlcNAc 2-Epimerase/ManNAc Kinase (GNE): A Master Regulator of Sialic Acid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation and pathophysiological implications of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) as the key enzyme of sialic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Substantial deficiency of free sialic acid in muscles of patients with GNE myopathy and in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sialic acid deficiency is associated with oxidative stress leading to muscle atrophy and weakness in GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. uclahealth.org [uclahealth.org]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. neurology.org [neurology.org]

- 17. ManNAc in GNE myopathy: new positive results - Institut de Myologie [institut-myologie.org]

- 18. ManNAc for GNE Myopathy · Info for Participants · Phase Phase 2 Clinical Trial 2026 | Power | Power [withpower.com]

- 19. ludger.com [ludger.com]

- 20. ludger.com [ludger.com]

N-Acetyl-D-Mannosamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

N-Acetyl-D-mannosamine (ManNAc), a naturally occurring hexosamine monosaccharide, holds a critical position in cellular biology as the committed precursor to sialic acids.[1] Sialic acids are terminal monosaccharides on glycoprotein and glycolipid chains, playing a pivotal role in a vast array of biological processes, including cell-cell communication, immune modulation, and pathogen interaction.[2] Deficiencies in the sialic acid biosynthesis pathway, often stemming from mutations in the GNE gene, lead to debilitating disorders such as GNE myopathy.[3] This guide provides an in-depth exploration of the discovery, chemical properties, synthesis, and biological significance of ManNAc. It is intended to serve as a technical resource for researchers, scientists, and professionals in drug development, offering insights into the molecule's therapeutic potential and the methodologies for its study and application.

Discovery and Historical Context

The elucidation of the sialic acid biosynthetic pathway was a landmark achievement in glycobiology. Within this context, the identification and synthesis of this compound were crucial steps. Early pioneering work by Comb and Roseman in 1958 demonstrated the enzymatic synthesis of ManNAc, laying the groundwork for understanding its biological origins.[1] This was closely followed by a report from Spivak and Roseman in 1959 detailing a chemical method for its preparation.[4] These seminal studies not only established the chemical identity of ManNAc but also solidified its role as a key intermediate in the production of N-acetylneuraminic acid (NeuAc), the most common sialic acid in humans.[2]

Chemical Properties and Structure

This compound is a neutral and stable compound. It is a derivative of the hexose sugar mannose, with an acetamido group at the C-2 position. A thorough understanding of its chemical and physical properties is essential for its application in research and therapeutics.

| Property | Value | Source(s) |

| IUPAC Name | N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | [5] |

| Synonyms | ManNAc, 2-Acetamido-2-deoxy-D-mannose | [5] |

| Molecular Formula | C₈H₁₅NO₆ | [5] |

| Molecular Weight | 221.21 g/mol (anhydrous) | [5] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | ~118-125 °C | [4] |

| Solubility | Soluble in water | [4] |

| Stability | Stable under normal ambient conditions | [6] |

Synthesis of this compound

The synthesis of ManNAc is a critical process for both research and therapeutic production. Several methods have been developed, each with distinct advantages and applications.

Chemical Synthesis: Base-Catalyzed Epimerization

A common and scalable method for ManNAc synthesis is the base-catalyzed epimerization of its more readily available isomer, N-acetyl-D-glucosamine (GlcNAc).[2][7] This process involves the conversion at the C-2 position.

Rationale: The choice of a basic catalyst is crucial for facilitating the reversible epimerization reaction. The process is often driven to favor ManNAc formation, followed by purification to separate it from the remaining GlcNAc and other byproducts.[7]

Protocol: Base-Catalyzed Epimerization of GlcNAc to ManNAc

Objective: To synthesize this compound by epimerization of N-Acetyl-D-glucosamine.

Materials:

-

N-Acetyl-D-glucosamine (GlcNAc)

-

Suitable base (e.g., sodium hydroxide, calcium hydroxide, or a basic resin)[7]

-

Solvent (e.g., water)

-

Acid for neutralization (e.g., acetic acid)[7]

-

Crystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve GlcNAc in the chosen solvent in a reaction vessel.

-

Add the basic catalyst to the solution. The pH is typically maintained above 9.[7]

-

Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress of the epimerization using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC). The reaction typically reaches an equilibrium mixture of GlcNAc and ManNAc.[7]

-

Once the desired ratio is achieved, cool the reaction mixture and neutralize the base by adding an acid.[7]

-

Concentrate the solution under reduced pressure to remove the solvent.

-

Perform selective crystallization to isolate ManNAc. This may involve techniques such as fractional crystallization or seeding with ManNAc monohydrate crystals to promote the crystallization of the desired product.[7]

-

Filter the crystals, wash with a cold solvent, and dry under vacuum.

-

Analyze the purity of the final product using HPLC and characterize its structure using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Enzymatic Synthesis

Enzymatic methods offer high specificity and milder reaction conditions compared to chemical synthesis. N-acyl-D-glucosamine 2-epimerase is an enzyme that can directly convert GlcNAc to ManNAc.[7] Another enzymatic approach involves the reverse reaction of N-acetylneuraminate lyase, which can condense pyruvate and this compound to form sialic acid; this can be manipulated to favor ManNAc production from sialic acid.

Rationale: Enzymatic synthesis is preferred when high purity and stereospecificity are paramount. The choice of enzyme and reaction conditions is critical for maximizing yield and minimizing byproducts.

Biological Role: The Sialic Acid Biosynthetic Pathway

ManNAc is the first committed precursor in the biosynthesis of sialic acids.[1] This pathway is fundamental for the glycosylation of proteins and lipids.

The biosynthesis begins with UDP-GlcNAc, which is converted to ManNAc by the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). ManNAc is then phosphorylated by the kinase domain of the same GNE enzyme to produce ManNAc-6-phosphate.[2] Subsequent enzymatic steps lead to the formation of N-acetylneuraminic acid (Neu5Ac), which is then activated to CMP-Neu5Ac in the nucleus. This activated form serves as the donor for the sialylation of glycans in the Golgi apparatus.[1]

Caption: Workflow for ManNAc Quantification.

A validated bioanalytical method for the quantification of ManNAc in human plasma typically involves liquid chromatography with tandem mass spectrometry (LC-MS/MS).

Protocol Outline: LC-MS/MS Quantification of ManNAc in Plasma

-

Sample Preparation: Plasma samples are subjected to protein precipitation using a solvent like methanol to remove larger molecules.

-

Chromatographic Separation: The supernatant is injected into an HPLC system. Given the polar nature of ManNAc, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for effective separation.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. ManNAc is ionized (e.g., by electrospray ionization) and specific precursor-to-product ion transitions are monitored for sensitive and selective quantification.

-

Quantification: The concentration of ManNAc in the samples is determined by comparing the peak areas to a standard curve prepared with known concentrations of ManNAc in a surrogate matrix. The lower limit of quantification for such assays is typically in the range of 10 ng/mL.

Conclusion

This compound, from its initial discovery as a key intermediate in sialic acid biosynthesis, has emerged as a molecule of significant therapeutic interest. Its well-defined chemical properties and the development of robust synthetic methods have paved the way for its investigation as a treatment for GNE myopathy and other disorders linked to hyposialylation. For researchers and drug development professionals, a deep understanding of ManNAc's chemistry, biology, and analytical methodologies is paramount for harnessing its full potential. The continued exploration of this simple yet vital sugar holds promise for the development of novel therapies for a range of debilitating diseases.

References

- Comb, D. G., & Roseman, S. (1958). Enzymic synthesis of this compound. Biochimica et Biophysica Acta, 29(3), 653-654.

-

Wikipedia. (n.d.). N-Acetylmannosamine. Retrieved from [Link]

- Spivak, C. T., & Roseman, S. (1959). Preparation of this compound (2-Acetamido-2-deoxy-D-mannose) and D-Mannosamine Hydrochloride (2-Amino-2-deoxy-D-mannose). Journal of the American Chemical Society, 81(10), 2403-2404.

- Google Patents. (n.d.). Process for the preparation of this compound monohydrate.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 27). What is this compound used for?. Retrieved from [Link]

-

Patsnap Synapse. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of non-natural ManNAc analogs for the expression of thiols on cell-surface sialic acids. Retrieved from [Link]

-

National Institutes of Health. (2021, July 13). Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study. Retrieved from [Link]

-

PubMed. (1980, March 1). The isolation and preliminary characterization of N-acetyl-D-glucosamine kinase from rat kidney and liver. Retrieved from [Link]

-

National Institutes of Health. (n.d.). GNE Myopathy: Etiology, Diagnosis, and Therapeutic Challenges. Retrieved from [Link]

-

PubMed. (2017). Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-acetyl-D-neuraminic acid synthesis in Escherichia coli K1 occurs through condensation of this compound and pyruvate. Retrieved from [Link]

-

CHET. (n.d.). What is GNE Myopathy, Symptoms and Treatments for GNE Myopathy. Retrieved from [Link]

-

Genome.gov. (2022, January 28). GNE Myopathy. Retrieved from [Link]

-

National Institutes of Health. (2017, April 26). Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Simple and Large-Scale Production of N-Acetylneuraminic Acid and this compound. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Impact of food on the oral absorption of this compound (ManNAc) in healthy adult males and females. Retrieved from [Link]

-

Radboud Repository. (2019, March 27). Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogues. Retrieved from [Link]

-

National Institutes of Health. (2020, November 5). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

-

Radboud University. (2019). Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogues. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma. Retrieved from [Link]

-

ResearchGate. (n.d.). Simple and Large-Scale Production of N-Acetylneuraminic Acid and this compound | Request PDF. Retrieved from [Link]

-

PubMed. (1958). Enzymic synthesis of this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma | Request PDF. Retrieved from [Link]

-

Discovery Fine Chemicals. (n.d.). This compound - 7772-94-3. Retrieved from [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Mannosamine – Knowledge and References. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Retrieved from [Link]

Sources

- 1. Enzymic synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]

- 3. N-acetyl-D-neuraminic acid synthesis in Escherichia coli K1 occurs through condensation of this compound and pyruvate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C8H15NO6 | CID 439281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US20090131654A1 - Process for the preparation of this compound monohydrate - Google Patents [patents.google.com]

- 7. selleckchem.com [selleckchem.com]

N-Acetyl-D-Mannosamine as a Precursor to N-acetylneuraminic Acid: A Technical Guide

Abstract

N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, plays a pivotal role in a vast array of biological processes, from cell signaling to immune responses. Its biosynthesis is a tightly regulated process, with N-Acetyl-D-mannosamine (ManNAc) serving as the first committed precursor. This technical guide provides an in-depth exploration of the biochemical conversion of ManNAc to Neu5Ac, addressing the underlying enzymatic machinery, production methodologies, and the profound therapeutic implications of this pathway, particularly in the context of GNE myopathy. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical metabolic route.

Introduction: The Paramount Importance of Sialic Acids

Sialic acids are a family of nine-carbon carboxylated monosaccharides typically found at the outermost ends of glycan chains on glycoproteins and glycolipids.[1][2] This terminal positioning makes them key players in a multitude of physiological and pathological events.[3][4][5] N-acetylneuraminic acid (Neu5Ac) is the most prevalent sialic acid in human tissues and is integral to functions such as cell-cell adhesion, signal recognition, and modulating immune responses.[3][4][5][6]

The biological significance of proper sialylation cannot be overstated. Deficiencies in the sialic acid biosynthesis pathway can lead to severe inherited metabolic disorders.[1] One such condition is GNE myopathy, a rare autosomal recessive disorder characterized by progressive skeletal muscle weakness and atrophy.[7] This disease is caused by mutations in the GNE gene, which encodes the key bifunctional enzyme responsible for the initial steps of Neu5Ac synthesis.[3][6][7][8] Understanding the conversion of ManNAc to Neu5Ac is therefore not only fundamentally important to cell biology but also critical for developing effective therapies for diseases like GNE myopathy.[7][9][10]

This compound (ManNAc): The Committed Precursor

ManNAc is a neutral, naturally occurring hexosamine monosaccharide that serves as the specific and committed precursor for Neu5Ac biosynthesis.[1][2][9] Its unique position in the metabolic pathway makes it a molecule of significant therapeutic interest. Administration of ManNAc can bypass the initial, rate-limiting step of sialic acid synthesis, offering a direct route to replenish depleted Neu5Ac levels in pathological conditions.[3][9]

Unlike the upstream substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), ManNAc is an uncharged molecule, which facilitates its transport across cell membranes.[9] This property is crucial for its efficacy as a therapeutic agent, as it can be administered orally and readily taken up by cells to fuel the synthesis of Neu5Ac.[9][11]

The Core Biochemical Pathway: From ManNAc to Activated Sialic Acid

The conversion of ManNAc into the activated form of sialic acid, CMP-N-acetylneuraminic acid (CMP-Neu5Ac), which is the donor substrate for sialyltransferases in the Golgi apparatus, involves a series of enzymatic steps primarily occurring in the cytosol and nucleus.[2]

The key enzyme governing the initial steps of this pathway is the bifunctional UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE).[3][6][8]

-

Epimerization of UDP-GlcNAc to ManNAc : In the canonical pathway, the GNE enzyme first catalyzes the epimerization of UDP-GlcNAc to ManNAc.[2][5] This step is the rate-limiting step in sialic acid biosynthesis and is subject to feedback inhibition by the final product, CMP-Neu5Ac.[2][3]

-

Phosphorylation of ManNAc : The kinase domain of the GNE enzyme then phosphorylates ManNAc at the 6th position to form ManNAc-6-phosphate (ManNAc-6-P).[1][2][3]

-

Condensation to Neu5Ac-9-Phosphate : N-acetylneuraminate-9-phosphate synthase (NANS) catalyzes the condensation of ManNAc-6-P with phosphoenolpyruvate (PEP) to yield N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P).[12]

-

Dephosphorylation to Neu5Ac : A specific phosphatase, N-acetylneuraminate-9-phosphate phosphatase (NANP), then removes the phosphate group to produce Neu5Ac.[12]

-

Activation to CMP-Neu5Ac : Finally, in the nucleus, CMP-sialic acid synthetase (CMAS) activates Neu5Ac by coupling it with cytidine triphosphate (CTP) to form CMP-Neu5Ac, the high-energy donor substrate used for the sialylation of glycoconjugates in the Golgi apparatus.[2]

When ManNAc is supplied exogenously as a therapeutic, it bypasses the initial epimerase step and its associated feedback inhibition, directly entering the pathway at the phosphorylation step.[3][9]

Figure 1: The mammalian sialic acid biosynthesis pathway.

Production and Synthesis of ManNAc and Neu5Ac

The availability of high-purity ManNAc and Neu5Ac is crucial for both research and therapeutic applications. Several methods have been developed for their production, ranging from chemical synthesis to enzymatic and chemoenzymatic approaches.

| Production Method | Description | Advantages | Disadvantages |

| Chemical Synthesis | Typically involves the alkaline epimerization of the more readily available N-acetyl-D-glucosamine (GlcNAc) to form ManNAc.[13][14][15] | Can be cost-effective for large-scale production. | Often requires harsh alkaline conditions, leading to by-product formation and environmental concerns.[13][16] |

| Enzymatic Synthesis | Utilizes a two-enzyme, one-pot system. N-acyl-D-glucosamine 2-epimerase (AGE) converts GlcNAc to ManNAc, and then N-acetylneuraminate lyase (NAL) catalyzes the condensation of ManNAc with pyruvate to form Neu5Ac.[13][17][18] | High specificity, mild reaction conditions, high conversion rates, and fewer by-products.[17][18][19] | Enzyme production and purification can be costly; enzyme stability can be a concern.[17] |

| Chemoenzymatic Synthesis | A hybrid approach where the initial epimerization of GlcNAc to ManNAc is performed chemically, followed by an enzymatic condensation with pyruvate using NAL to produce Neu5Ac.[13] | Combines the cost-effectiveness of chemical epimerization with the specificity of enzymatic condensation. | Still involves harsh chemical steps and potential for by-products.[13] |

| Fermentation | Engineered microorganisms are used to produce ManNAc or Neu5Ac from simple carbon sources like glucose.[15][16] | Potentially low-cost production from renewable feedstocks. | Strain development can be complex; downstream purification can be challenging. |

Key Methodologies and Protocols

In Vitro Enzymatic Synthesis of Neu5Ac from ManNAc

This protocol describes a standard laboratory-scale enzymatic reaction for the synthesis of Neu5Ac from ManNAc and pyruvate using N-acetylneuraminate lyase (NAL). This is a self-validating system as the production of Neu5Ac is directly dependent on the presence of the enzyme and both substrates.

Materials:

-

This compound (ManNAc)

-

Sodium Pyruvate

-

N-acetylneuraminate lyase (NAL) from a recombinant source (e.g., E. coli)

-

Tris-HCl buffer (100 mM, pH 7.5)

-

Reaction tubes

-

Water bath or incubator at 25-37°C

-

Quenching solution (e.g., 0.1 M HCl or trichloroacetic acid)

-

HPLC system for analysis

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare a 1 mL reaction mixture containing:

-

100 mM ManNAc

-

200 mM Sodium Pyruvate

-

10 U/mL N-acetylneuraminate lyase (NAL)

-

Bring the final volume to 1 mL with 100 mM Tris-HCl buffer (pH 7.5).

-

-

Negative Control: Prepare a control reaction without the NAL enzyme to ensure no spontaneous conversion occurs.

-

Incubation: Incubate the reaction tubes at a controlled temperature (e.g., 25°C) for a set period (e.g., 12-24 hours).[13] Time-course samples can be taken to monitor reaction progress.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., an equal volume of 0.1 M HCl) to denature the enzyme.

-

Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet the denatured protein. Collect the supernatant for analysis.

-

Quantification: Analyze the concentration of Neu5Ac in the supernatant using a validated analytical method, such as HPLC (see section 5.2).

Figure 2: Workflow for in vitro enzymatic synthesis of Neu5Ac.

Analytical Quantification: HPLC-Based Analysis of ManNAc and Neu5Ac

Accurate quantification of ManNAc and Neu5Ac is essential for monitoring reaction kinetics and for clinical sample analysis. While various methods exist, including colorimetric assays and enzyme-linked immunosorbent assays (CLEIA), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a gold standard for its sensitivity and specificity.[20][21][22][23][24]

A General HPLC-MS/MS Protocol Outline:

-

Sample Preparation: Biological samples (serum, urine) or reaction mixtures often require a protein precipitation step (e.g., with acetonitrile or methanol) and may require hydrolysis to release bound sialic acids.[20]

-

Chromatographic Separation: Separation is typically achieved on a suitable column (e.g., an anion-exchange or hydrophilic interaction liquid chromatography - HILIC column).

-

Mass Spectrometry Detection: The eluent is introduced into a tandem mass spectrometer (triple quadrupole). The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Neu5Ac and an internal standard are monitored.

-

Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of Neu5Ac in the unknown samples.[24]

Therapeutic Applications: ManNAc in GNE Myopathy and Beyond

The primary therapeutic application of ManNAc is for the treatment of GNE myopathy.[7][10][11][25] Since patients with this disease have reduced GNE enzyme activity, their ability to produce Neu5Ac is impaired, leading to hyposialylation of key muscle glycoproteins.[4][5]

Mechanism of Action in GNE Myopathy: Oral administration of ManNAc provides a substrate that bypasses the defective epimerase function of the GNE enzyme.[3][9] The ManNAc is taken up by cells and can be phosphorylated by the residual kinase activity of the GNE enzyme or potentially by other kinases.[9][11] This restores the intracellular pool of sialic acid precursors, leading to increased production of Neu5Ac and subsequent restoration of sialylation on muscle cell surfaces.[9][11]

Preclinical studies in mouse models of GNE myopathy have shown that oral ManNAc administration can prevent muscle deterioration and improve muscle sialylation.[7][11] Clinical trials in human patients have demonstrated that ManNAc is safe, increases plasma Neu5Ac levels, and shows potential in reducing disease progression.[10][11]

Beyond GNE myopathy, ManNAc holds promise for other disorders of hyposialylation and has been investigated for its role in improving the sialylation of recombinant glycoprotein therapeutics to enhance their efficacy and half-life.[2][11]

Conclusion and Future Directions

The biochemical pathway converting this compound to N-acetylneuraminic acid is a cornerstone of glycobiology with profound implications for human health. As the committed precursor, ManNAc serves as a powerful therapeutic tool to address defects in this pathway, most notably in GNE myopathy. Advances in enzymatic and biotechnological production methods are making both ManNAc and Neu5Ac more accessible for research and clinical development. Future research will likely focus on optimizing ManNAc delivery, exploring its therapeutic potential in other glycosylation disorders, and refining large-scale production strategies to ensure a sustainable and cost-effective supply of these critical molecules.

References

-

Lessons from GNE-deficient embryonic stem cells: sialic acid biosynthesis is involved in proliferation and gene expression. Oxford Academic. [Link]

-

GNE (gene) - Wikipedia. Wikipedia. [Link]

-

GNE Gene - GeneCards | GLCNE Protein. GeneCards. [Link]

-

GNE gene: MedlinePlus Genetics. MedlinePlus. [Link]

-

GNE gene - MedlinePlus. MedlinePlus. [Link]

-

Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis. PubMed Central. [Link]

-

One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase. Frontiers. [Link]

-

Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study. National Institutes of Health (NIH). [Link]

-

Quantitative determination and confirmatory analysis of N-acetylneuraminic and N-glycolylneuraminic acids in serum and urine by solid-phase extraction on-line coupled to liquid chromatography-tandem mass spectrometry. PubMed. [Link]

-

What is GNE Myopathy, Symptoms and Treatments for GNE Myopathy. CHET. [Link]

-

Enhanced detection of N-acetylneuraminic acid using a chemiluminescence enzyme-linked immunosorbent assay. Royal Society of Chemistry. [Link]

-

Production of N-acetylneuraminic acid from N-acetylglucosamine and pyruvate using recombinant human renin binding protein and sialic acid aldolase in one pot. ResearchGate. [Link]

-

GNE Myopathy: Etiology, Diagnosis, and Therapeutic Challenges. PubMed Central. [Link]

-

Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy. RTI International. [Link]

-

What is this compound used for? Patsnap Synapse. [Link]

-

Methods for the quantitative estimation of N-acetylneuraminic acid and their application to hydrolysates of sialomucoids. SciSpace. [Link]

-

Analytical determination of n-acetylneuraminic acid and serotonin using various techniques and computational insights into their selective interaction. OpenMETU. [Link]

-

Genetic and Rare Diseases UCLA Clinical Trial | Multi-Center Study of ManNAc for GNE Myopathy. UCLA Health. [Link]

-

LC–MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children. Cambridge University Press. [Link]

-

Enzymatic production of N-acetylneuraminic acid: advances and perspectives. R Discovery. [Link]

-

Simple and Large-Scale Production of N-Acetylneuraminic Acid and this compound | Request PDF. ResearchGate. [Link]

-

N-Acetylmannosamine - Wikipedia. Wikipedia. [Link]

-

Biosynthesis of UDP-α-N-Acetyl-d-mannosaminuronic Acid and CMP-β-N-Acetyl-d-neuraminic Acid for the Capsular Polysaccharides of Campylobacter jejuni. ACS Publications. [Link]

-

Biosynthesis of UDP-α-N-Acetyl-d-mannosaminuronic Acid and CMP-β-N-Acetyl-d-neuraminic Acid for the Capsular Polysaccharides of Campylobacter jejuni. PubMed Central. [Link]

-

Production of N-acetylmannosamine and N-acetylneuraminic acid using... ResearchGate. [Link]

- Process for the preparation of this compound monohydrate.

-

Transport of this compound and N-acetyl-D-glucosamine in Escherichia coli K1: effect on capsular polysialic acid production. PubMed. [Link]

-

Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogues. Radboud Repository. [Link]

Sources

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. GNE gene: MedlinePlus Genetics [medlineplus.gov]

- 5. medlineplus.gov [medlineplus.gov]

- 6. GNE (gene) - Wikipedia [en.wikipedia.org]

- 7. nodiseaseorphan.org [nodiseaseorphan.org]

- 8. genecards.org [genecards.org]

- 9. GNE Myopathy: Etiology, Diagnosis, and Therapeutic Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uclahealth.org [uclahealth.org]

- 11. Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 13. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. US20090131654A1 - Process for the preparation of this compound monohydrate - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. Quantitative determination and confirmatory analysis of N-acetylneuraminic and N-glycolylneuraminic acids in serum and urine by solid-phase extraction on-line coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Enhanced detection of N-acetylneuraminic acid using a chemiluminescence enzyme-linked immunosorbent assay - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 22. scispace.com [scispace.com]

- 23. Analytical determination of n-acetylneuraminic acid and serotonin using various techniques and computational insights into their selective interaction [open.metu.edu.tr]

- 24. LC–MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 25. Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy | RTI [rti.org]

N-Acetyl-D-Mannosamine (ManNAc): A Guide to Cellular Uptake, Metabolism, and Therapeutic Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-D-mannosamine (ManNAc) is a pivotal, naturally occurring monosaccharide that serves as the committed precursor in the biosynthesis of sialic acids.[1][2] Sialic acids are terminal monosaccharides on glycoprotein and glycolipid chains, playing critical roles in a vast array of biological processes, from cell-cell communication to immune regulation.[1][2] Deficiencies in the sialic acid pathway are linked to severe human diseases, most notably GNE Myopathy and certain glomerular kidney diseases.[1][3] This guide provides a comprehensive technical overview of the cellular transport and metabolic fate of ManNAc. We will explore the biochemical intricacies of the sialic acid biosynthesis pathway, its regulation, and the molecular logic behind using exogenous ManNAc as a therapeutic strategy to bypass metabolic defects. Furthermore, this document details robust, field-proven methodologies for quantifying ManNAc uptake and its conversion to sialic acid, providing researchers with the foundational knowledge required to investigate this critical pathway.

Introduction: The Significance of ManNAc in Sialobiology

Sialic acids, with N-acetylneuraminic acid (Neu5Ac) being the most common form in humans, are acidic sugars that occupy the outermost position of glycan chains on cell surfaces and secreted proteins.[1] This terminal positioning makes them key mediators in molecular recognition and signaling events. The biological importance of sialylation is underscored by the severe pathologies that arise from its disruption.

The central pathway for de novo sialic acid synthesis begins with UDP-N-acetylglucosamine (UDP-GlcNAc). The key, rate-limiting enzyme in this pathway is the bifunctional UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE).[4][5][6] Mutations in the GNE gene lead to reduced sialic acid production, causing diseases such as GNE Myopathy, a progressive muscle-wasting disorder.[3][7]

ManNAc is the direct metabolic product of the GNE epimerase reaction and the substrate for its kinase reaction.[1][4] As a small, uncharged molecule, it can be supplied exogenously to cells, providing a powerful tool for both research and therapeutic intervention.[8][9] This guide elucidates the journey of ManNAc from extracellular space to its ultimate incorporation into cellular glycoconjugates.

Cellular Uptake of this compound

The efficacy of exogenous ManNAc as a therapeutic or research agent is predicated on its ability to efficiently enter the target cell.

Primary Mechanism: Passive Transport

Current evidence strongly indicates that the cellular uptake of ManNAc, an uncharged and relatively small molecule, occurs primarily through passive diffusion across the plasma membrane.[10][11] In vitro studies using radiolabeled ManNAc have demonstrated that its uptake is a low-energy, non-saturable process up to concentrations of 20 mM.[10][12] This uptake mechanism is not influenced by the presence of other common nutrients such as glucose, amino acids, or vitamins in the culture media, further supporting a non-competitive, passive entry model.[10][12]

The physicochemical properties of ManNAc are central to this mechanism. Its neutrality prevents electrostatic repulsion from the negatively charged cell membrane, and its size allows it to readily cross the lipid bilayer.

The Question of Active Transport

While passive diffusion is the predominant model, some studies have alluded to the possibility of an as-yet-unidentified membrane transporter that may facilitate ManNAc uptake.[11] However, a specific solute carrier (SLC) transporter has not been definitively identified. From a practical standpoint, the observed linear and non-saturable uptake kinetics suggest that for most experimental and therapeutic concentrations, passive diffusion is the rate-determining process.[12]

The Metabolic Pathway: Conversion of ManNAc to Activated Sialic Acid

Once inside the cell, ManNAc is directed into the sialic acid biosynthesis pathway. This multi-step process takes place in the cytoplasm and nucleus.

The Central Role of GNE

The metabolism of both endogenously produced and exogenously supplied ManNAc is critically dependent on the bifunctional enzyme GNE.[4][5][13] GNE is a highly conserved protein that catalyzes the first two committed steps in sialic acid synthesis.[5][6]

-

UDP-GlcNAc 2-Epimerase Activity: The N-terminal domain of GNE catalyzes the conversion of UDP-GlcNAc to ManNAc. This is the primary de novo source of intracellular ManNAc.[1][4][14]

-

ManNAc Kinase Activity: The C-terminal domain of GNE phosphorylates ManNAc at the C-6 position, using ATP as a phosphate donor, to produce ManNAc-6-phosphate (ManNAc-6-P).[1][4][15]

Downstream Synthesis and Activation

Following the GNE-catalyzed steps, the pathway proceeds as follows:

-

Condensation: Sialic acid synthase (NANS) catalyzes the condensation of ManNAc-6-P with phosphoenolpyruvate (PEP) to form N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P).[16]

-

Dephosphorylation: A specific phosphatase, N-acetylneuraminic acid phosphatase (NANP), removes the phosphate group to yield free Neu5Ac in the cytoplasm.[16]

-

Nuclear Activation: Neu5Ac is transported into the nucleus, where it is activated by CMP-sialic acid synthetase (CMAS). This enzyme transfers a cytidine monophosphate (CMP) group from CTP to Neu5Ac, forming the high-energy sugar nucleotide CMP-Neu5Ac .[1][4]

This activated form, CMP-Neu5Ac, is the sole donor substrate for all sialyltransferases in the Golgi apparatus, which are responsible for attaching sialic acid to nascent glycoconjugates.

Figure 2: Experimental workflow for a radiolabeled ManNAc uptake assay.

Step-by-Step Methodology:

-

Cell Culture: Plate cells (e.g., HEK293, fibroblasts, or disease-specific myoblasts) in 24-well plates and culture to 80-90% confluency.

-

Preparation:

-

Prepare an uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS) and warm to 37°C.

-

Prepare a stock solution of radiolabeled ManNAc (e.g., [³H]-ManNAc) and unlabeled ("cold") ManNAc.

-

Prepare a stop buffer (ice-cold PBS).

-

-

Assay Execution:

-

Aspirate culture medium from wells.

-

Wash cells twice with 1 mL of pre-warmed uptake buffer.

-

Add 0.5 mL of uptake buffer containing a known concentration of [³H]-ManNAc (e.g., 1 µCi/mL) to each well.

-

Controls: For each time point, include:

-

Time-Zero Control: Immediately after adding the radioactive media, aspirate and wash with stop buffer.

-

Competition Control: Include a well with [³H]-ManNAc plus a 100-fold excess of cold ManNAc.

-

-

Incubate the plate at 37°C for specified time points (e.g., 2, 5, 10, 30, 60 minutes).

-

-